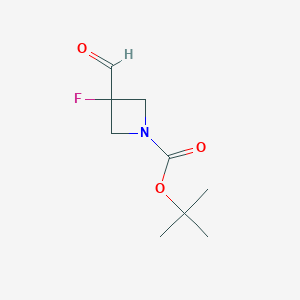

1-Boc-3-fluoroazetidine-3-carbaldehyde

Description

Significance of Azetidine (B1206935) Ring Systems in Chemical Research

General Importance of Four-Membered Nitrogen Heterocycles

Four-membered nitrogen heterocycles, such as azetidines, are a significant class of compounds in organic chemistry. nih.govresearchgate.netbritannica.comrsc.org Their importance stems from the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This strain, while making them more reactive than their five- or six-membered counterparts like pyrrolidines and piperidines, also provides a driving force for a variety of chemical transformations. rsc.orgresearchgate.net This reactivity makes them versatile intermediates in the synthesis of more complex molecules. rsc.org Despite their reactivity, azetidines are generally more stable and easier to handle than the highly strained three-membered aziridines. rsc.org

Role in Natural Products and Synthetic Organic Chemistry

The azetidine motif is present in a number of natural products, highlighting its biological relevance. researchgate.netrsc.orgwikipedia.orgresearchgate.net Examples include azetidine-2-carboxylic acid, which acts as a toxic mimic of proline, and mugineic acids, which are involved in iron uptake in plants. rsc.orgwikipedia.org In synthetic organic chemistry, the azetidine ring serves as a valuable scaffold for the construction of diverse molecular architectures. rsc.orgresearchgate.netrsc.org The ring can be functionalized at various positions, and its strain can be exploited in ring-opening and ring-expansion reactions to generate highly substituted acyclic amines or larger heterocyclic systems. researchgate.netrsc.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYAISBXCKGQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 1 Boc 3 Fluoroazetidine 3 Carbaldehyde As a Key Synthetic Intermediate

1-Boc-3-fluoroazetidine-3-carbaldehyde emerges as a valuable building block that combines the unique features of the azetidine (B1206935) ring with the advantageous properties of fluorine substitution. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the nitrogen atom of the azetidine ring, allowing for controlled reactions at other parts of the molecule. The aldehyde functional group is a versatile handle for a wide array of chemical transformations.

This compound is a derivative of the more extensively studied 1-Boc-3-fluoroazetidine-3-carboxylic acid. acs.orgnih.govacs.orgnih.govugent.beugent.be The synthesis of this carboxylic acid has been reported, and it is recognized as a cyclic fluorinated β-amino acid derivative with high potential as a building block in medicinal chemistry. acs.orgnih.govacs.org The corresponding aldehyde, this compound, serves as a crucial intermediate for further synthetic elaborations. fishersci.ca Aldehydes are readily converted into a multitude of other functional groups, making this compound a versatile starting material for the synthesis of more complex molecules. rsc.org

The table below provides some of the key chemical information for this compound:

| Property | Value |

| Chemical Formula | C9H14FNO3 fluorochem.co.uk |

| CAS Number | 1374658-52-2 fluorochem.co.uk |

| Molecular Weight | 203.21 g/mol |

| Synonyms | tert-butyl 3-carbaldehyde-3-fluoroazetidine-1-carboxylate |

The combination of the strained, yet handleable, azetidine ring, the property-enhancing fluorine atom, and the synthetically versatile aldehyde group makes this compound a highly valuable intermediate for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science.

Advanced Applications in Synthetic and Medicinal Chemistry

1-Boc-3-fluoroazetidine-3-carbaldehyde as a Versatile Chiral Building Block

This compound is a highly functionalized chiral building block that serves as a gateway to a wide range of complex organic molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom renders the molecule stable and suitable for a variety of transformations under both acidic and basic conditions, while the aldehyde functionality provides a reactive handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The fluorine atom at the C3 position not only imparts unique stereoelectronic properties but also introduces a chiral center, making this compound invaluable for asymmetric synthesis.

The aldehyde group of this compound is a key feature that enables its use in the construction of intricate molecular frameworks. This functional group can participate in a wide array of classical organic reactions, allowing for the elongation and elaboration of the molecular structure. Polyfunctional molecules are often used as versatile building blocks for the efficient synthesis of novel materials. mdpi.com The aldehyde functionality can be efficiently reacted in various condensation and coupling reactions to produce more complex derivatives. mdpi.com

Key transformations of the aldehyde group for building molecular complexity include:

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, introducing new carbon-carbon double bonds.

Reductive amination: To form secondary and tertiary amines, linking the azetidine (B1206935) ring to other nitrogen-containing fragments.

Grignard and organolithium additions: To generate secondary alcohols, creating new stereocenters and providing a scaffold for further functionalization.

Aldol and related condensation reactions: To form β-hydroxy carbonyl compounds, enabling the construction of larger carbon skeletons.

These reactions leverage the aldehyde as a linchpin, allowing synthetic chemists to append a wide variety of substituents and build complex, three-dimensional structures around the core fluoroazetidine ring.

| Reaction Type | Reactant | Product Functional Group | Application in Molecular Construction |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Alkene | Carbon chain extension, introduction of unsaturation |

| Reductive Amination | Primary/Secondary Amine + Reducing Agent | Secondary/Tertiary Amine | Connection to other heterocyclic or aliphatic fragments |

| Grignard Addition | Organomagnesium halide (R-MgX) | Secondary Alcohol | Creation of new stereocenters and carbon-carbon bonds |

| Oxidation | Oxidizing Agent (e.g., KMnO4, PDC) | Carboxylic Acid | Formation of amino acid analogues and amide linkages |

The development of novel and effective pathways to synthesize fluorinated nitrogen heterocycles is a significant goal in medicinal chemistry. researchgate.net this compound is an excellent starting material for this purpose. The inherent azetidine ring is itself a nitrogen heterocycle, and the aldehyde group can be utilized in intramolecular or intermolecular cyclization reactions to generate more elaborate heterocyclic systems. For instance, the aldehyde can be transformed into a reactive intermediate that subsequently reacts with the azetidine nitrogen (after deprotection) or with another nucleophile appended to the ring, leading to the formation of bicyclic or spirocyclic structures. The incorporation of fluorine into these heterocyclic structures can drastically influence their physicochemical and pharmacological properties. researchgate.netekb.eg The synthesis of such compounds is of great interest due to their potential applications in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Utility in the Synthesis of Biologically Active Compounds

The structural motifs present in this compound—a strained ring, a fluorine atom, and a versatile functional handle—are highly sought after in the design of modern therapeutics. This building block provides a direct route to novel compounds with potential biological activity.

One of the most powerful applications of this compound is its role as a precursor to non-proteinogenic fluorinated β-amino acids. nih.gov Mild oxidation of the aldehyde group yields 1-Boc-3-fluoroazetidine-3-carboxylic acid, a valuable building block for peptide synthesis. nih.govugent.be

The incorporation of this fluorinated, cyclic β-amino acid into peptides can:

Induce specific secondary structures: The constrained nature of the azetidine ring can force the peptide backbone into a particular conformation, such as a turn or a helix.

Enhance metabolic stability: The C-F bond and the unnatural amino acid structure can block cleavage by peptidases and other metabolic enzymes.

Modulate receptor binding: The fluorine atom can engage in favorable interactions (e.g., hydrogen bonding, dipole-dipole) with protein targets, potentially increasing binding affinity and selectivity.

These features are highly desirable in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. nih.govbeilstein-journals.org The synthesis of peptides incorporating such novel fluorinated amino acids is a key strategy for developing new therapeutic agents. nih.gov

In drug discovery, a "lead compound" is a chemical starting point that shows promising biological activity and is subsequently modified to create an optimized drug candidate. nih.gov this compound is an ideal scaffold for incorporation into lead compounds. The fluoroazetidine moiety can replace other cyclic or acyclic fragments in an existing lead compound to improve its properties. This strategy, often part of the lead optimization phase, aims to enhance potency, selectivity, and pharmacokinetic parameters like oral bioavailability and metabolic stability. nih.gov The unique stereoelectronic properties of the fluoroazetidine ring can lead to improved interactions with the biological target, turning a moderately active compound into a highly potent one.

| Structural Feature | Potential Advantage in Drug Discovery | Example Application |

|---|---|---|

| Fluorine Atom | Increased metabolic stability, altered pKa, enhanced binding affinity | Enzyme inhibitors, receptor modulators |

| Azetidine Ring | Conformational constraint, improved vector for substituent orientation, novel IP space | CNS agents, antivirals |

| Carbaldehyde Group | Versatile handle for derivatization and library synthesis | Linker for bioconjugation, synthesis of diverse analogues |

Role in Developing Advanced Materials

While direct, large-scale application of this compound in the synthesis of advanced materials is not yet widely documented in publicly available research, its unique structural and functional characteristics suggest significant potential as a specialized building block in polymer chemistry. The combination of a strained azetidine ring, a reactive aldehyde group, a strategically placed fluorine atom, and a protective Boc group offers a versatile platform for the design of novel polymers with tailored properties.

The primary theoretical application of this compound in materials science lies in its use as a monomer or a functionalizing agent for creating high-performance polymers. The aldehyde functionality allows for its participation in various polymerization reactions, such as condensation polymerization with suitable co-monomers. Furthermore, the azetidine ring itself can be involved in ring-opening polymerization, leading to the formation of unique polyamine structures. rsc.orgutwente.nlresearchgate.net

Potential Polymer Architectures and Properties:

The aldehyde group of this compound can be utilized to synthesize various polymer types. For instance, it can undergo condensation reactions with diols or diamines to form polyacetals or polyimines, respectively. After polymerization, the Boc-protecting group can be removed to expose the secondary amine on the azetidine ring, making it available for further cross-linking or functionalization, thereby creating more complex and robust material networks.

Ring-opening polymerization of the azetidine ring, typically initiated cationically, could lead to the formation of poly(trimethylenimine) derivatives. utwente.nl The presence of the fluorine atom and the side chain derived from the original carbaldehyde group would result in a highly functionalized and potentially stereoregular polymer.

A hypothetical polymerization scheme could involve the reductive amination of the aldehyde with a diamine, followed by a series of reactions to form a polyamide, with the fluoroazetidine ring as a recurring pendant group. The properties of such a polymer would be heavily influenced by the presence of the fluorine atom, potentially leading to materials with low surface energy and unique dielectric properties.

Interactive Data Table: Projected Properties of Polymers Incorporating this compound

The following table outlines the projected properties of hypothetical polymers synthesized using this compound as a monomer, based on the known effects of its constituent functional groups.

| Property | Projected Influence of Fluoroazetidine Moiety | Potential Application Area |

| Thermal Stability | Increased due to the high bond energy of the C-F bond. | High-temperature resistant coatings, aerospace components. |

| Chemical Resistance | Enhanced protection against solvents, acids, and bases. | Chemical processing equipment, protective linings. |

| Hydrophobicity | Increased water repellency due to the low surface energy of fluorinated components. | Moisture-barrier films, self-cleaning surfaces. |

| Dielectric Constant | Lowered dielectric constant, a common feature of fluoropolymers. | Insulating materials for microelectronics. |

| Biocompatibility | Potentially altered surface properties could influence protein adsorption and cell adhesion. | Biomedical implants, drug delivery systems. |

| Adhesion | The polar nature of the azetidine ring could be leveraged to control adhesion to various substrates after deprotection. | Advanced adhesives and composites. |

Detailed Research Findings (Prospective Analysis):

Currently, there is a lack of specific experimental data on polymers derived from this compound. However, research on related functionalized azetidines and fluorinated polymers provides a strong basis for predicting their behavior. researchgate.netnih.govbeilstein-journals.org Studies on the polymerization of other azetidine derivatives have shown that the ring strain can be effectively utilized to create linear or branched polyamines with interesting properties and applications in areas like gene delivery and coatings. rsc.orgresearchgate.net

The introduction of fluorine into polymer backbones is a well-established strategy for enhancing material properties. For example, the incorporation of fluorinated side chains is known to induce liquid crystalline behavior in some polymers, leading to materials with unique optical properties. While speculative, it is conceivable that polymers derived from this compound could exhibit similar self-organizing behavior.

Further research is necessary to synthesize and characterize polymers incorporating this unique fluoroazetidine building block. Such studies would involve:

Developing efficient polymerization methodologies that are compatible with the aldehyde and protected amine functionalities.

A thorough investigation of the thermal, mechanical, and surface properties of the resulting polymers.

Exploring the effects of deprotecting the Boc group and subsequent functionalization on the material's performance.

The successful development of such polymers could open up new avenues for the creation of advanced materials with a unique combination of properties, driven by the synergistic effects of the fluorinated, strained-ring azetidine structure.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The growing emphasis on environmentally responsible chemical manufacturing has spurred research into more sustainable methods for synthesizing complex molecules like functionalized azetidines.

Flow chemistry has emerged as a powerful technology for the synthesis of functionalized azetidines, offering enhanced safety, scalability, and sustainability compared to traditional batch methods. Continuous flow processes have been successfully developed for the C3-functionalization of N-Boc-azetidine. These methods often involve the generation of highly reactive C3-lithiated azetidine (B1206935) intermediates. Flow technology is particularly adept at handling such unstable intermediates, allowing for precise control over reaction parameters like temperature and residence time, which are difficult to manage in batch processing. This approach not only improves process safety and robustness but also enables reactions at higher temperatures, often leading to increased efficiency.

| Technology | Key Advantages | Application Example |

| Green Solvents | Reduced environmental impact, simplified work-up, improved safety profile. | Use of Cyclopentylmethyl ether (CPME) in azetidine functionalization. |

| Flow Chemistry | Enhanced safety, precise control over reactive intermediates, improved scalability and sustainability. | Continuous flow synthesis of C3-functionalized azetidines via lithiation. |

Chemoenzymatic and Biocatalytic Transformations of Fluoroazetidines

The intersection of biocatalysis and synthetic chemistry is opening new avenues for the synthesis of complex fluorinated molecules. While direct chemoenzymatic transformations on the 1-Boc-3-fluoroazetidine-3-carbaldehyde scaffold are still an emerging area, related research highlights the immense potential of this approach.

Strategies are being developed to introduce fluorine into complex polyketides and macrolides during biosynthesis by engineering polyketide synthase (PKS) pathways. nih.govresearchgate.net These hybrid synthase enzymes can utilize fluorinated building blocks like fluoromalonyl-CoA for chain extension. nih.gov Furthermore, the discovery and engineering of enzymes capable of C-F bond formation are pivotal. The fluorinase enzyme, for instance, has been used in the chemoenzymatic synthesis of fluoroacetate. rsc.orgrsc.org More recently, directed evolution has been employed to create non-haem iron enzymes that can perform biocatalytic enantioselective C(sp³)–H fluorination, a powerful tool for creating chiral organofluorine compounds. nih.gov

These advancements foreshadow a future where enzymes could be tailored to perform specific transformations on fluoroazetidine scaffolds, offering unparalleled selectivity and milder reaction conditions for synthesizing novel, stereochemically complex derivatives.

Computational Chemistry and Conformational Analysis of Fluorinated Azetidines

Computational chemistry provides invaluable insights into the structural and electronic properties of fluorinated azetidines, guiding synthetic efforts and the design of new molecules. Density Functional Theory (DFT) and other high-level calculations are used to study the profound effects of fluorine substitution on the reactivity and conformation of strained heterocyclic rings. acs.org

Studies on related fluorinated N-heterocycles have revealed that the strategic placement of fluorine can enforce specific molecular conformations. [24 from first search] For instance, in protonated 3-fluoropiperidine, a strong preference for the axial conformer is observed, a phenomenon attributed to stabilizing charge-dipole interactions between the fluorine atom and the protonated nitrogen. [24 from first search] Similar effects are anticipated in the 3-fluoroazetidine (B1273558) ring, where the interplay between the electronegative fluorine and the nitrogen atom can significantly influence the ring's pucker and the orientation of substituents. Computational investigations into fluorinated aziridines, a related three-membered ring system, have shown that fluorine substitution dramatically alters the molecule's reactivity towards nucleophilic attack, a finding rationalized by analyzing strain energy release and electrostatic effects in the transition state. acs.org Such computational analyses are crucial for predicting the behavior of this compound in various chemical environments and for rationally designing derivatives with desired conformational and electronic properties.

Expanding the Scope of Functionalization at C-3

The aldehyde group at the C-3 position of this compound is a versatile handle for a wide array of chemical transformations. However, future research is also directed at developing novel methods for creating the substituted C-3 center itself and functionalizing the azetidine core.

One of the most direct methods for C-3 functionalization involves the generation of an N-Boc-azetidin-3-yl lithium species, which can then be trapped with various electrophiles. [1, 2 from first search] Beyond this, broader strategies for creating diverse azetidines are being explored. Visible light-mediated aza Paternò-Büchi reactions, which are [2+2] cycloadditions between imines and alkenes, represent a direct and atom-economical approach to constructing highly functionalized azetidine rings under mild conditions. nih.govresearchgate.netspringernature.com Another emerging strategy is electrophilic azetidinylation, which allows for the direct attachment of an azetidine ring to a wide range of nucleophiles, simplifying access to medicinally relevant structures. rsc.orgchemrxiv.org These advanced synthetic methods could be adapted to generate novel precursors or analogues of this compound, significantly expanding the accessible chemical space around this valuable scaffold.

Exploration of New Pharmacological Targets utilizing 3-Fluoroazetidine-3-carbaldehyde Scaffolds

Derivatives of the 3-fluoroazetidine scaffold have shown significant promise in medicinal chemistry, and future research aims to broaden their therapeutic applications. The unique structural and electronic properties imparted by the fluorinated azetidine ring make it a privileged motif for interacting with biological targets.

Scaffolds derived from 3-fluoroazetidines have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the treatment of type 2 diabetes. fluoromart.comnih.gov In a different therapeutic area, a fluoroazetidine-based iminosugar, trans,trans-2,4-dihydroxy-3-fluoroazetidine, was found to inhibit the growth of pancreatic cancer cells. fluoromart.com This demonstrates the potential of these scaffolds in oncology. Preliminary studies on other fluorinated azetine derivatives have also highlighted significant cytotoxicity against human tumor cell lines, further reinforcing their potential as anticancer agents. researchgate.net The aldehyde functionality of this compound provides a direct entry point for converting the scaffold into these and other classes of bioactive molecules, including peptide mimetics and complex inhibitors, paving the way for the discovery of new therapeutics targeting a wide range of diseases.

| Pharmacological Target / Application | Example Scaffold | Therapeutic Area |

| Dipeptidyl Peptidase IV (DPP-IV) | Fluorinated azetidide amides | Type 2 Diabetes |

| Pancreatic Cancer Cells | trans,trans-2,4-Dihydroxy-3-fluoroazetidine (iminosugar) | Oncology |

| General Cytotoxicity | Fluorinated 1,2-dihydroazete-2,3-dicarboxylates | Oncology |

Q & A

Basic: What are the primary synthetic routes for 1-Boc-3-fluoroazetidine-3-carbaldehyde?

Methodological Answer:

The synthesis typically involves fluorination of the azetidine ring followed by Boc protection and oxidation to the carbaldehyde. Key steps include:

- Fluorination : Nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce fluorine at the 3-position of azetidine .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the amine group.

- Oxidation : Controlled oxidation of a hydroxymethyl intermediate (e.g., using Dess-Martin periodinane or Swern oxidation) to yield the carbaldehyde.

Note: The aldehyde group requires careful handling due to its reactivity; inert atmospheres and low temperatures are recommended .

Advanced: How can researchers address challenges in stereochemical control during fluorination?

Methodological Answer:

Stereochemical inconsistencies in fluorinated intermediates can arise from competing reaction pathways. Strategies include:

- Chiral Auxiliaries : Use of enantiomerically pure starting materials or catalysts (e.g., organocatalysts) to direct fluorination.

- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and solvent polarity to favor desired stereoisomers.

- Post-Synthesis Analysis : Employ chiral HPLC or NMR with chiral shift reagents to verify enantiomeric excess .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ~ -150 to -200 ppm), while ¹H/¹³C NMR identifies Boc and aldehyde signals.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for Boc) and ~2800 cm⁻¹ (aldehyde C-H stretch).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = C₉H₁₄FNO₃⁺) .

Advanced: How can conflicting NMR data (e.g., signal splitting) be resolved?

Methodological Answer:

Signal overlap in crowded spectra can be mitigated by:

- 2D NMR Techniques : HSQC and HMBC to correlate ¹H-¹³C signals and assign ambiguous peaks.

- Variable Temperature NMR : Identifying dynamic processes (e.g., rotamers) causing splitting.

- Deuterated Solvent Screening : Testing in DMSO-d₆ vs. CDCl₃ to alter chemical shift dispersion .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., fluorinating agents).

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) reveal decomposition pathways.

- Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the aldehyde group.

- Moisture Sensitivity : Karl Fischer titration monitors water content; desiccants (e.g., molecular sieves) are recommended .

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

- Peptidomimetics : The azetidine ring mimics proline in peptide backbones, enhancing metabolic stability.

- Fluorine Effects : The 3-fluoro group improves bioavailability via increased lipophilicity and membrane permeability.

- Aldehyde Utility : Serves as a handle for bioconjugation (e.g., Schiff base formation with amines) .

Advanced: How can computational methods optimize its pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., proteases).

- ADMET Prediction Tools : Software like Schrödinger’s QikProp assesses solubility, logP, and CYP450 interactions.

- DFT Calculations : Analyze electronic effects of fluorine on aldehyde reactivity and stability .

Basic: How to validate purity for publication-grade research?

Methodological Answer:

- HPLC-PDA : Purity >95% with UV detection at 210 nm (Boc group) and 254 nm (aldehyde).

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.

- Melting Point Consistency : Compare observed vs. literature values (if available) .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify bottlenecks.

- Scale-Up Adjustments : Optimize stirring efficiency and heat transfer for reproducibility at larger scales.

- DoE (Design of Experiments) : Statistically evaluate variables (e.g., solvent, catalyst loading) to isolate critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.